molecular formula C21H20N2O4S B1241854 Mmp-2/mmp-9 inhibitor II CAS No. 193807-60-2

Mmp-2/mmp-9 inhibitor II

Cat. No.: B1241854
CAS No.: 193807-60-2
M. Wt: 396.5 g/mol
InChI Key: UPCAIRKRFXQRRM-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are involved in a variety of physiological and pathological processes, such as tissue remodeling, wound healing, and cancer progression. MMP-2 and MMP-9 are two members of this family that have been extensively studied due to their involvement in a number of diseases, including cancer, arthritis, and cardiovascular disease. MMP-2/MMP-9 inhibitor II (MMP-2/MMP-9iII) is a small molecule inhibitor of both MMP-2 and MMP-9, and has been studied in both in vitro and in vivo models.

Scientific Research Applications

Tumor Regression and Metastasis Inhibition

MMP-2/MMP-9 inhibitors have shown significant promise in the context of cancer treatment. For instance, caffeic acid (CA) and caffeic acid phenyl ester (CAPE), which selectively inhibit MMP-2 and MMP-9, were found to suppress tumor growth and liver metastasis in HepG2 tumor xenografts. This inhibition is achieved through the dual activities of specific MMP-2 and -9 enzyme activities and gene transcription at the molecular level, highlighting the potential of these compounds in anti-cancer therapies (Chung et al., 2004).

Therapeutic Potential in Inflammatory and Oncological Diseases

MMP-2 and MMP-9 inhibitors are considered important clinical targets due to their role in inflammatory and oncological diseases. A study focusing on Lupinus albus protein components demonstrated their ability to inhibit MMP-2 and MMP-9 in vitro and in vivo, suggesting their potential application as nutraceuticals or functional foods in pathologies related to abnormal MMP-9 activity in the digestive system (Mota et al., 2021).

Role in Corneal Inflammatory Lymphangiogenesis

The blockade of MMP-2 and MMP-9 using selective inhibitors like SB-3CT has been found to reduce corneal lymphangiogenesis and macrophage infiltration during inflammation. This suggests that inhibiting MMP-2 and MMP-9 could provide novel therapeutic approaches for transplant rejection and other lymphatic disorders (Du et al., 2017).

Applications in Rheumatoid Synovial Fibroblast Inflammation and Cartilage Degradation

In the context of rheumatoid arthritis, endogenous MMP-9, but not MMP-2, promotes rheumatoid synovial fibroblast survival, inflammation, and cartilage degradation. This discovery suggests that targeting MMP-9 derived from RA synovial fibroblasts may directly contribute to joint destruction in rheumatoid arthritis (Xue et al., 2014).

Implications in Dentistry

In dentistry, MMP expression has been associated with tissue development, invasive cancer cell behavior, and inflammation. The only FDA-approved treatment with MMP inhibitors is tetracyclines for periodontitis. Research on MMPs and inhibitors in dentistry is skewed towards gelatinases MMP-2 and MMP-9 and enamelysin (MMP-20), indicating potential applications in dental diseases beyond diagnosis and treatment of periodontitis (Boelen et al., 2019).

Inhibitory Effects on Cognitive Impairment in Bacterial Meningitis

Inhibitors of MMP-2 and MMP-9 have been shown to prevent blood-brain barrier breakdown and cognitive impairment in bacterial meningitis. This suggests that MMP inhibitors could be an alternative treatment for bacterial meningitis, offering a research tool for studying biological mechanisms involved in behavioral alterations associated with the disease (Barichello et al., 2014).

Potential in Cardiovascular Disease Therapy

MMP inhibitors have been explored for their potential in cardiovascular disease therapy. For example, ACE inhibitors, commonly used to improve survival post-myocardial infarction, have been shown to inhibit MMP-9, linking ACE inhibition to the prevention of adverse remodeling post-MI (Jin et al., 2007).

Mechanism of Action

Safety and Hazards

To date, there is no effective MMP-9 inhibitor that passes the clinical trials and is approved by the FDA . Previous MMP inhibitors have failed in clinical trials due to their off-target toxicity in solid tumors .

Future Directions

The design and synthesis of MMP-9 inhibitors is a potentially attractive research area . To illuminate the essential structural characteristics necessary for the future design of novel MMP-9 inhibitors, several recently discovered MMP-9 inhibitors exhibiting notable selectivity and potency are being highlighted .

Biochemical Analysis

Biochemical Properties

Mmp-2/mmp-9 inhibitor II is primarily used to control the biological activity of matrix metalloproteinases 2 and 9. It interacts with these enzymes by binding to their active sites, thereby inhibiting their proteolytic activity. This inhibition is crucial in preventing the degradation of the extracellular matrix, which can lead to various pathological conditions. The compound has been shown to have an IC50 value of 17 nM for matrix metalloproteinase 2 and 30 nM for matrix metalloproteinase 9 .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. By inhibiting matrix metalloproteinases 2 and 9, it prevents the breakdown of the extracellular matrix, which is essential for cell migration and invasion. This inhibition can lead to reduced cancer cell metastasis and invasion. Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of matrix metalloproteinases .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active sites of matrix metalloproteinases 2 and 9. This binding prevents the enzymes from interacting with their substrates, thereby inhibiting their proteolytic activity. The compound also induces and rapidly activates hypoxia-inducible factor, which plays a role in cellular responses to low oxygen levels. This dual mechanism of action makes this compound a potent inhibitor of matrix metalloproteinases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and has been shown to maintain its inhibitory activity over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of matrix metalloproteinases and reduced extracellular matrix degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits matrix metalloproteinases 2 and 9 without causing significant toxicity. At higher doses, this compound can lead to adverse effects, including toxicity and off-target interactions. Threshold effects have been observed, where the compound’s efficacy plateaus at higher concentrations, indicating that optimal dosing is crucial for achieving the desired therapeutic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with matrix metalloproteinases 2 and 9. The compound inhibits the proteolytic activity of these enzymes, thereby preventing the degradation of the extracellular matrix. This inhibition can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, this compound has been shown to interact with other enzymes and cofactors involved in extracellular matrix remodeling .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within cells. Once inside the cells, this compound can accumulate in specific compartments, where it exerts its inhibitory effects on matrix metalloproteinases 2 and 9. This distribution is crucial for the compound’s efficacy in preventing extracellular matrix degradation .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it interacts with matrix metalloproteinases 2 and 9. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects. Post-translational modifications and targeting signals can direct this compound to specific organelles, ensuring its effective inhibition of matrix metalloproteinases .

Properties

IUPAC Name

(2R)-N-hydroxy-3-phenyl-2-[(4-phenylphenyl)sulfonylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c24-21(22-25)20(15-16-7-3-1-4-8-16)23-28(26,27)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,23,25H,15H2,(H,22,24)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCAIRKRFXQRRM-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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